molecular formula C5H3ClO3S2 B2785894 3-Formylthiophene-2-sulfonyl chloride CAS No. 2155852-97-2

3-Formylthiophene-2-sulfonyl chloride

Cat. No. B2785894
CAS RN: 2155852-97-2
M. Wt: 210.65
InChI Key: CJGXZMYVZIGGDF-UHFFFAOYSA-N
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Description

3-Formylthiophene-2-sulfonyl chloride is a chemical compound with the CAS Number: 2155852-97-2 . It has a molecular weight of 210.66 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of sulfonyl chlorides, such as this compound, can be achieved through various methods. One such method involves the use of potassium poly(heptazine imide) as a photocatalyst . Another method involves the in situ preparation of sulfonyl chlorides from thiols by oxidation with N-chlorosuccinimide (NCS), tetrabutylammonium chloride, and water .


Molecular Structure Analysis

The Inchi Code for this compound is 1S/C5H3ClO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H . This code provides a unique identifier for the molecular structure of the compound.


Chemical Reactions Analysis

Sulfonyl chlorides, including this compound, can undergo various reactions. For instance, they can react with nucleophilic reagents to yield corresponding sulfonic acids, sulfonates, sulfonamides, sulfonyl hydrazides, sulfonyl hydroxylamines, and sulfonyl azides .


Physical And Chemical Properties Analysis

The physical form of this compound is liquid . It is stored at a temperature of 2-8 degrees Celsius . .

Mechanism of Action

The mechanism of action for the reactions involving 3-Formylthiophene-2-sulfonyl chloride is likely similar to other sulfonyl chlorides. For instance, in the case of chlorosulfonation of benzene, the reaction proceeds via an electrophilic aromatic substitution reaction .

Safety and Hazards

The safety information for 3-Formylthiophene-2-sulfonyl chloride indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life .

Future Directions

The future directions for the use of 3-Formylthiophene-2-sulfonyl chloride could involve its application in the synthesis of new materials and medicines. The demand for new methods and improvements to existing ones, such as cheaper and environmentally friendly but still effective and selective reaction procedures, could drive future research .

properties

IUPAC Name

3-formylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3ClO3S2/c6-11(8,9)5-4(3-7)1-2-10-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGXZMYVZIGGDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2155852-97-2
Record name 3-formylthiophene-2-sulfonyl chloride
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